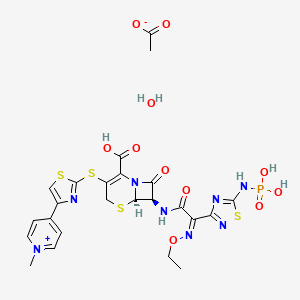
6-Iodohexan-1-ol
Vue d'ensemble
Description
6-Iodohexan-1-ol is a compound with the molecular formula C6H13IO and a molecular weight of 228.07 . It is comprised of an Iodo group attached to a 6-carbon tail with a terminal hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain (hexan) with an iodine atom attached to the sixth carbon and a hydroxyl group (-OH) attached to the first carbon .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact boiling point, density, and other physical properties are not specified in the search results.Applications De Recherche Scientifique
Molecular Electronics
6-Iodohexan-1-ol has been utilized in the synthesis of bifunctional 1-S(acetyl)-tris(pyrazolyl)alkanes, which are critical in the development of molecule-based electronics. These compounds show promise in limiting intermolecular interactions and introducing crystallographic disorder in magnetic studies, suggesting potential applications in nanoelectronics and molecular computing (Li, Parkin, Clérac, & Holmes, 2006).
Surface Chemistry
Studies on 1,6-diiodohexane, a compound similar to this compound, have revealed its utility in thermal chemistry on nickel surfaces. This research is crucial in understanding the activation and scission of C−I bonds, leading to the formation of various hydrocarbon structures. Such studies are integral to surface science and catalysis (Tjandra & Zaera, 1999).
Polymer Science
In the field of polymer science, derivatives of 1,6-diiodohexane have been used for the synthesis of fluorinated telechelic diols. These compounds play a significant role in developing advanced polymers with unique physical and chemical properties, applicable in various industrial and technological sectors (Lahiouhel, Améduri, & Boutevin, 2001).
Electrochemistry
Electrochemical studies of compounds like 1,6-diiodohexane have contributed to understanding the reductive cleavage of carbon-halogen bonds. This research is fundamental in electrochemical synthesis and the design of electrocatalysts, which can be applied in energy storage and conversion technologies (Mubarak & Peters, 1995).
Safety and Hazards
6-Iodohexan-1-ol has several hazard statements associated with it, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
6-Iodohexan-1-ol is a compound with an iodine group attached to a 6-carbon tail with a terminal hydroxyl group The iodine (i) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that the compound may interact with its targets through nucleophilic substitution reactions, where the iodine atom acts as a leaving group .
Pharmacokinetics
Its molecular weight of 2281 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It’s worth noting that compounds similar in structure, such as 1,6-hexanediol, have been shown to have significant effects on chromatin in living cells . For instance, 1,6-hexanediol can drastically suppress chromatin motion and hyper-condense chromatin in human cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s important to note that the compound should be stored at -20°c for optimal stability . Furthermore, it has been suggested that alcohols like this compound may remove water molecules around chromatin and locally condense chromatin .
Propriétés
IUPAC Name |
6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLCGQZGMTUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)

![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)



![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)

